Rebaudioside E

Steviol Glycoside Isomers Solubility Formulation

Rebaudioside E is a minor steviol glycoside with a distinct glucosyl arrangement that overcomes the bitterness of Reb A in colas and acidic beverages (effective at 5–100 ppm). As the direct biosynthetic precursor to Reb D and Reb M, it is essential for enzymatic bioconversion studies. Its low aqueous solubility (0.34 mg/mL at 25°C) demands specialized crystallization for high-purity isolates. Ideal for formulators and researchers requiring authentic, analytically verified Reb E for taste optimization and biosynthetic pathway research.

Molecular Formula C44H70O23
Molecular Weight 967.0 g/mol
CAS No. 63279-14-1
Cat. No. B1447645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudioside E
CAS63279-14-1
Synonymsrebaudioside E
Molecular FormulaC44H70O23
Molecular Weight967.0 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
InChIKeyRLLCWNUIHGPAJY-SFUUMPFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside E (CAS 63279-14-1): A High-Purity Steviol Glycoside with Quantifiable Differentiation for Sweetener Formulation


Rebaudioside E (Reb E) is a minor diterpene glycoside naturally occurring in the leaves of *Stevia rebaudiana* Bertoni, characterized by its C44H70O23 molecular structure and an approximate molecular weight of 967 g/mol [1]. It is a high-intensity sweetener reported to be 150–200 times sweeter than sucrose [2]. Notably, Reb E is an isomer of the major steviol glycoside rebaudioside A (Reb A), sharing an identical molecular formula but exhibiting a distinct arrangement of glucose moieties, which is the primary structural basis for their differing physicochemical and sensory properties [3].

Why Rebaudioside E Cannot Be Replaced by Generic Rebaudioside A in Specialized Formulations


Substituting Rebaudioside E (Reb E) with generic rebaudioside A (Reb A) in formulation development is scientifically invalid due to their fundamental isomeric relationship and divergent structure-property relationships [1]. The structural variation—specifically the linkage type and position of the glucosyl moieties—directly governs critical application parameters, including solubility, sensory profile, and stability, which are not interchangeable between these two isomers [2]. Consequently, formulations optimized for Reb E's specific performance characteristics will fail to meet the same quality or functional benchmarks if Reb A is used as a direct replacement without rigorous reformulation.

Quantifiable Differentiation of Rebaudioside E Versus Analogues: Evidence for Informed Sourcing


Isomeric Differentiation: Rebaudioside E vs. Rebaudioside A Solubility Comparison

A comparative study of isomeric steviol glycosides demonstrates that Rebaudioside E (RE) and Rebaudioside A (RA) exhibit significantly different aqueous solubilities, a critical parameter for liquid formulations. The study quantified the solubility of both isomers in water at 25°C [1].

Steviol Glycoside Isomers Solubility Formulation

Relative Sweetness Potency: Rebaudioside E vs. Sucrose Baseline

Rebaudioside E (Reb E) is established as a high-potency sweetener. A peer-reviewed bioconversion study reports that Reb E is approximately 150–200 times sweeter than a sucrose baseline [1]. This places it in the potency range of major steviol glycosides like Rebaudioside A, which is typically cited at 150-320x sucrose, and Rebaudioside M (200-350x).

High-Intensity Sweetener Potency Sensory

In Vitro Metabolism and Safety Bridging: Rebaudioside E Equivalence to Rebaudioside A

An in vitro study using human fecal homogenates found that Rebaudioside E (Reb E) is rapidly hydrolyzed to steviol, with no clear differences in the rate or extent of metabolism compared to the control Rebaudioside A (Reb A) [1]. The study demonstrated that metabolism of a 0.2 mg/mL sample of both compounds was complete within 24 hours.

Toxicology In Vitro Metabolism Regulatory

Crystal Form and Solubility Profile: Rebaudioside E in Aqueous Solvent Systems

A patent describes the challenges in crystallizing Rebaudioside E (Reb E) due to its low solubility. The document reports the solubility of Reb E in water at 25°C is only 0.034% (0.34 mg/mL) [1]. Furthermore, the highest solubility at room temperature in aqueous ethanol is only about 0.38% (3.8 mg/mL), and the solubility in 95% aqueous ethanol at 65°C is less than 1% (10 mg/mL) [1].

Crystallization Solubility Purification

Application-Relevant Sweetness Equivalence: Rebaudioside E vs. Sucrose in Acidic Model System

A patent discloses a standard sweetness test for Rebaudioside E (Reb E) in a 0.6% citric acid solution, simulating a beverage matrix. The study established the following equivalence for a panel: 20 ppm Reb E corresponded to 1% sucrose; 40 ppm Reb E to 2% sucrose; 50 ppm Reb E to 3% sucrose; and 60 ppm Reb E to 4% sucrose [1].

Sensory Sweetness Equivalence Beverage

High-Impact Research and Industrial Application Scenarios for Rebaudioside E


Precursor for Biosynthesis of Next-Generation Sweeteners (Reb D and Reb M)

Rebaudioside E (Reb E) is a direct biosynthetic precursor for rebaudioside D (Reb D) and rebaudioside M (Reb M), which are prized for their superior taste profiles [5]. The enzymatic conversion of stevioside to Reb E has been optimized, producing 15.92 g/L of Reb E in a 24-hour bioconversion reaction [5]. This positions high-purity Reb E as a critical starting material for researchers and manufacturers seeking to produce or study Reb D and Reb M via biotransformation pathways [5].

Development of Low-Calorie Beverages with Improved Sensory Profile

The bitterness and lingering aftertaste associated with Rebaudioside A (Reb A) limit its use in many beverage formulations, particularly colas [5]. Rebaudioside E (Reb E) is cited in patents as an alternative high-intensity sweetener for use in orally consumable products at concentrations of 5 ppm to 100 ppm to overcome these off-taste challenges [5]. The quantified sweetness equivalence data in a citric acid model system provides a foundation for formulators to partially or fully replace Reb A with Reb E to achieve a cleaner sweetness profile in carbonated soft drinks and other acidic beverages [3].

Safety and Metabolism Research for Regulatory Submissions

The demonstrated equivalence in the in vitro metabolic fate of Rebaudioside E (Reb E) and Rebaudioside A (Reb A) provides a robust scientific basis for regulatory bridging [5]. Researchers and regulatory affairs professionals can cite the direct head-to-head study showing that both compounds are hydrolyzed to steviol at the same rate and extent to support the safety assessment of Reb E [5]. This evidence is critical for compiling Generally Recognized As Safe (GRAS) notices or novel food dossiers where the safety of a minor steviol glycoside is extrapolated from the well-characterized toxicology of major components [5].

Crystallization and Purification Process Optimization

The documented solubility limitations of Rebaudioside E (Reb E) in water and aqueous ethanol at various temperatures directly inform the design of industrial-scale purification and crystallization processes [5]. The low solubility of Reb E (0.34 mg/mL in water at 25°C) necessitates specialized crystallization techniques, as described in the patent for producing crystal form X [5]. This knowledge is essential for chemical engineers and manufacturers aiming to achieve high-purity Reb E isolates, a critical quality attribute for analytical standards and premium sweetener ingredients.

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